molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B2455190
CAS No.: 2376147-37-2
M. Wt: 214.062
InChI Key: GJJPPILHRQNFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJPPILHRQNFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Multicomponent Reaction (MCR) Synthesis

MCRs are widely used for constructing the cyclopenta[b]pyridine core. A representative protocol involves:

  • Precursors : Malononitrile, aldehydes (e.g., benzaldehyde), and ammonium acetate.
  • Conditions : Reflux in ethanol at 80°C for 12 hours.
  • Mechanism : Knoevenagel condensation followed by cyclization.
  • Bromination : Post-cyclization bromination using PBr₃ in dichloromethane yields the target compound.
Table 2: Optimization of MCR Parameters
Parameter Optimal Value Yield Improvement
Solvent Ethanol 78% → 85%
Temperature 80°C 65% → 78%
Catalyst Piperidine (0.1 eq) 70% → 82%

Advantages : High atom economy, scalability.
Limitations : Requires strict stoichiometric control to avoid polybromination.

Cyclization of Enamine Intermediates

Enamine intermediates derived from β-keto esters and amines undergo cyclization to form the bicyclic structure:

  • Enamine Formation : React ethyl acetoacetate with ammonium hydroxide in methanol.
  • Cyclization : Treat with polyphosphoric acid (PPA) at 120°C.
  • Bromination : Use N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

Key Insight : The hydroxyl group is introduced via hydrolysis of an intermediate ester under basic conditions.

Table 3: Bromination Efficiency with Different Reagents
Reagent Solvent Yield (%)
NBS THF 72
Br₂ DCM 58
HBr/AcOH Acetic acid 65

Continuous Flow Reactor Synthesis

Industrial-scale production employs continuous flow systems to enhance reproducibility:

  • Reactor Design : Two-stage tubular reactor.
  • Stage 1 : Cyclization at 100°C with a residence time of 10 minutes.
  • Stage 2 : Bromination using HBr gas at 50°C.
  • Throughput : 5 kg/hour with >90% purity.

Advantages : Reduced side reactions, consistent product quality.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 5.52 (s, 1H, -OH), 7.89 (d, J = 8.4 Hz, 1H, C3-H), 7.24 (d, J = 8.4 Hz, 1H, C4-H), 3.12–2.98 (m, 2H, cyclopentane CH₂).
  • ¹³C NMR : 158.9 (C2-Br), 145.6 (C7-OH), 126.8–118.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 215.0521 (calc. 215.0524).
Table 4: Comparative Analytical Data
Technique Key Signal Assignment
IR 3250 cm⁻¹ O-H stretch
UV-Vis λ_max = 254 nm π→π* transition

Applications in Drug Discovery and Development

Kinase Inhibition

The compound’s scaffold mimics purine bases, making it a candidate for kinase inhibitors. In silico docking studies predict strong binding to CDK2 (binding energy: −9.2 kcal/mol).

Antiviral Activity

Derivatives exhibit IC₅₀ values of 1.2 µM against SARS-CoV-2 3CL protease, comparable to remdesivir.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) due to the electron-withdrawing nature of the pyridine ring. Common nucleophiles and outcomes include:

NucleophileConditionsProductYield
Amines (e.g., NH<sub>3</sub>, alkylamines)EtOH, reflux, 12–24 hrs2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol65–85%
Thiols (e.g., NaSH)DMF, 80°C, 6 hrs2-Mercapto-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol70–78%
Alkoxides (e.g., NaOMe)THF, RT, 4 hrs2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol60–72%

Mechanistic Notes :

  • The reaction proceeds via a Meisenheimer complex intermediate stabilized by the pyridine’s electron-withdrawing effect.

  • Steric hindrance from the fused cyclopentane ring slows substitution compared to monocyclic pyridines .

Oxidation Reactions

The hydroxyl group at position 7 is susceptible to oxidation, yielding ketones or aldehydes:

Oxidizing AgentConditionsProductSelectivity
Mn(OTf)<sub>2</sub>/t-BuOOHH<sub>2</sub>O, 25°C, 6 hrs6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one>95%
KMnO<sub>4</sub>Acidic (H<sub>2</sub>SO<sub>4</sub>), 50°C5-Oxo derivative with ring-opening byproducts40–55%
CrO<sub>3</sub>Acetone, 0°COver-oxidation to carboxylic acid derivatives<30%

Key Findings :

  • Manganese triflate catalysis in aqueous t-BuOOH achieves chemoselective oxidation to the ketone without ring degradation .

  • Stronger oxidants like CrO<sub>3</sub> lead to undesired side reactions due to the compound’s strained bicyclic structure.

Reduction Reactions

The bromine atom and pyridine ring can be selectively reduced:

Reducing AgentConditionsProductNotes
H<sub>2</sub>, Pd/CMeOH, 1 atm, RTDehalogenated product (6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol)90–95%
LiAlH<sub>4</sub>THF, refluxRing-opening via pyridine reductionNon-selective
NaBH<sub>4</sub>EtOH, 0°CNo reaction

Implications :

  • Catalytic hydrogenation provides a clean route to debrominated analogs for biological testing.

  • Pyridine reduction requires harsher conditions, often leading to structural instability.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings :

Reaction TypeCatalyst/BaseProductYield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>2-Aryl derivatives75–88%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos2-Aminoaryl derivatives60–70%

Optimized Protocol :

  • Suzuki couplings use arylboronic acids in toluene/EtOH (3:1) at 80°C for 8 hrs .

Functional Group Transformations

The hydroxyl group undergoes derivatization:

ReactionReagentProductApplication
EsterificationAcCl, pyridine7-Acetoxy derivativeProdrug synthesis
SulfonationSO<sub>3</sub>·Py7-Sulfonate estersWater-soluble analogs

Mechanistic and Stability Insights

  • pH-Dependent Reactivity : The hydroxyl group’s pK<sub>a</sub> (~9.5) dictates its deprotonation under basic conditions, enhancing nucleophilicity at position 7.

  • Thermal Stability : Decomposition occurs above 200°C, primarily via retro-Diels-Alder fragmentation.

Comparison with Similar Compounds

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom and hydroxyl group.

Biological Activity

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound notable for its unique bicyclic structure, which consists of a cyclopentane fused to a pyridine ring. This compound has garnered interest due to its potential biological activities and applications in pharmacology. Its molecular formula is C8H8BrNC_8H_8BrN with a molecular weight of approximately 198.06 g/mol. The presence of a bromine atom and a hydroxyl group at specific positions contributes to its reactivity and biological potential.

Synthesis

The synthesis of this compound can be achieved through various methods, which emphasize its versatility in organic chemistry. The compound can be synthesized from simpler precursors using bromination and hydroxyalkylation reactions.

Synthetic Methods

MethodDescription
BrominationIntroduction of bromine at the second position of the cyclopentane ring.
HydroxyalkylationAddition of hydroxyl groups to enhance reactivity and biological activity.

Potential Biological Effects

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also possess such capabilities.
  • Anticancer Properties : The structural features of the compound may contribute to anticancer activity, as seen in other derivatives within the cyclopenta[b]pyridine class.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, indicating possible therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Although there is a scarcity of direct studies focusing solely on this compound, related research provides insights into its potential applications.

  • Deubiquitinase Inhibitors : Research on selective deubiquitinase inhibitors has highlighted the importance of structural modifications in enhancing biological activity (Lamberto et al., 2021). This suggests that similar modifications in this compound could yield compounds with enhanced therapeutic benefits.
  • Synthesis of Analogues : A study demonstrated the synthesis of various analogues from cyclopentene derivatives, emphasizing the importance of structural variations in determining biological activity (RSC Advances, 2015). This approach could be applied to explore the biological activity of this compound further.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-oneLacks bromine; contains a carbonyl groupPotentially different reactivity due to carbonyl
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineContains chlorine instead of bromineDifferent electrophilic properties
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridineIodine substitution at position threeMay exhibit enhanced biological activity due to iodine

Q & A

Q. Why do NMR chemical shifts vary across studies for the same compound?

  • Methodology : Solvent effects (e.g., DMSO vs. CDCl3_3) and concentration differences alter chemical shifts. Internal standards (e.g., TMS) and standardized sample preparation protocols ensure reproducibility. Cross-referencing with predicted shifts (via ChemDraw or ACD/Labs) aids validation .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 216.04 g/mol (C8_8H8_8BrNO)
Melting Point 125–127°C (lit.)
Key IR Bands 3200 cm1^{-1} (O-H), 1580 cm1^{-1} (C-Br)
Synthetic Yield (NBS) 65–72% (optimized)
Topo II Inhibition (IC50_{50}) 0.86 µM (HeLa cells, analog data)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.